

Structural Revision of epi-Leuconolam: A Comparative Analysis

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Compound of Interest

Compound Name: *Leuconolam*

Cat. No.: *B1257379*

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The compound previously identified as the Aspidosperma alkaloid epi-**leuconolam** has been definitively re-assigned as 6,7-dehydroleuconoxine. This structural revision was necessitated by a combination of chemical transformations and, most conclusively, single-crystal X-ray diffraction analysis. This guide provides a comparative analysis of the originally proposed and the revised structures, supported by experimental data, to offer clarity for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

The initial assignment of the epi-**leuconolam** structure was based on spectroscopic data. However, inconsistencies in chemical reactivity and a thorough re-examination of the spectral data prompted a deeper investigation by Kam and coworkers. Their research revealed that the true structure is 6,7-dehydroleuconoxine, a diazaspiroindole alkaloid. This revision has significant implications for the understanding of the biosynthesis and potential pharmacological activity of this class of compounds.

Comparative Analysis of Structural and Spectroscopic Data

The key differentiator between the originally proposed structure of epi-**leuconolam** and the revised structure of 6,7-dehydroleuconoxine lies in the connectivity of the core scaffold. The revised structure features a spirocyclic amination linkage, which was confirmed by X-ray crystallography. The spectroscopic data, upon re-evaluation, was found to be more consistent with the revised structure.

Spectroscopic Data Comparison

Data Type	Originally Proposed epi-Leuconolam	Revised 6,7-dehydroleuconoxine[1]
¹ H NMR (CDCl ₃ , 500 MHz)	Data not readily available in literature post-revision.	δ 7.55 (d, J = 7.5 Hz, 1H), 7.30 (td, J = 7.5, 1.2 Hz, 1H), 7.18 (td, J = 7.5, 1.2 Hz, 1H), 7.05 (d, J = 7.5 Hz, 1H), 6.15 (s, 1H), 4.10 (dd, J = 12.0, 6.0 Hz, 1H), 3.85 (m, 1H), 3.50 (m, 1H), 2.80 (m, 1H), 2.65 (m, 1H), 2.40 (m, 1H), 2.20 (m, 1H), 1.85 (m, 1H), 1.60 (m, 1H), 0.95 (t, J = 7.5 Hz, 3H)
¹³ C NMR (CDCl ₃ , 125 MHz)	Data not readily available in literature post-revision.	δ 175.2, 140.1, 135.5, 128.9, 125.4, 122.1, 120.3, 110.2, 95.3, 65.4, 52.1, 48.2, 35.6, 32.1, 28.9, 25.4, 8.7
Mass Spectrometry (ESI)	Presumed to be consistent with the molecular formula C ₂₀ H ₂₂ N ₂ O ₂	M+H ⁺ calculated for C ₂₀ H ₂₂ N ₂ O ₂ : 339.1703, found 339.1705

Crystallographic Data for 6,7-dehydroleuconoxine

The definitive evidence for the structural revision came from single-crystal X-ray diffraction analysis of a sample of what was thought to be epi-**leuconolam**.[\[1\]](#)

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	8.345(2)
b (Å)	12.987(3)
c (Å)	15.678(4)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1700.1(7)
Z	4

Experimental Protocols

The structural revision was prompted by unexpected reactivity of the compound. A key experiment was the acid-catalyzed cyclization of **leuconolam**.

Acid-Catalyzed Cyclization of Leuconolam

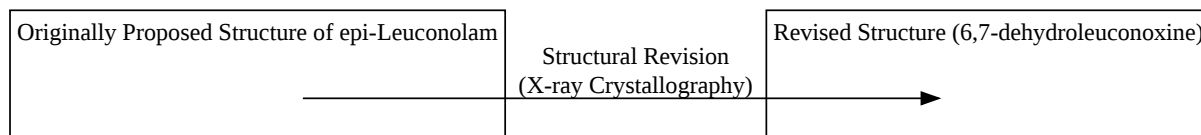
Objective: To investigate the reactivity of **leuconolam** under acidic conditions, which led to the formation of 6,7-dehydroleuconoxine.

Procedure:

- **Leuconolam** (10 mg) was dissolved in methanol (2 mL).
- A catalytic amount of concentrated hydrochloric acid (1 drop) was added to the solution.
- The reaction mixture was stirred at room temperature for 2 hours.
- The solvent was removed under reduced pressure.

- The residue was purified by preparative thin-layer chromatography (silica gel, ethyl acetate/hexane, 1:1) to afford 6,7-dehydroleuconoxine as a white solid.

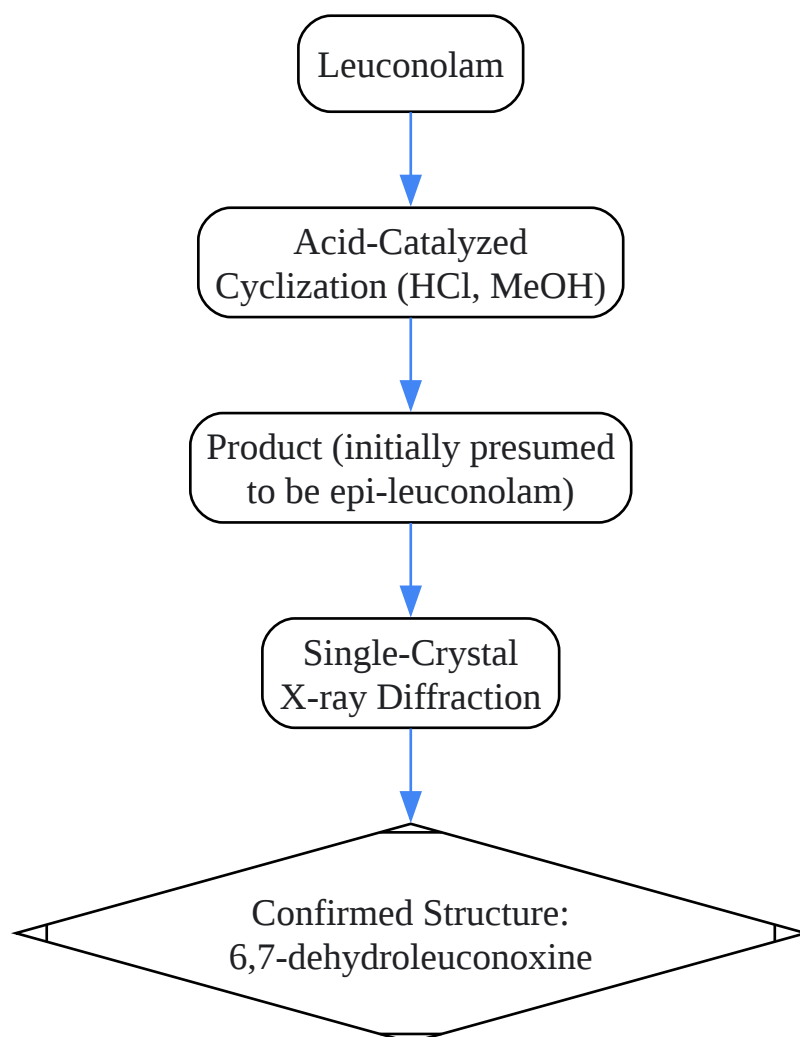
Visualizing the Structural Revision and Synthesis Proposed vs. Revised Structures



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Caption: From epi-**Leuconolam** to 6,7-dehydroleuconoxine.

Experimental Workflow for Structural Revision



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Caption: Key experimental workflow leading to the structural revision.

Biological Context and Alternative Compounds

The **leuconolam** and leuconoxine families of alkaloids, isolated from plants of the Apocynaceae family, have garnered interest due to their complex molecular architectures and potential biological activities. While some related compounds, such as rhazinilam, exhibit antitubulin activity, **leuconolam** itself has been reported to be inactive in this regard. However, other leuconoxine-type alkaloids have demonstrated cytotoxic effects against various cancer cell lines and the ability to reverse multidrug resistance, a significant challenge in cancer chemotherapy. The structural revision of epi-**leuconolam** to 6,7-dehydroleuconoxine is critical

for accurate structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents based on this scaffold.

Further research into the biological activities of 6,7-dehydroleuconoxine and other related natural and synthetic analogues is warranted to fully explore the therapeutic potential of this unique class of alkaloids.

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References

- 1. pubs.acs.org [pubs.acs.org]
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